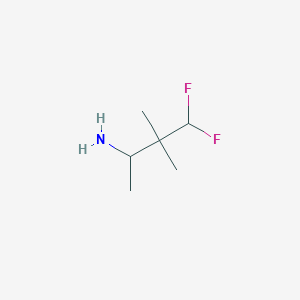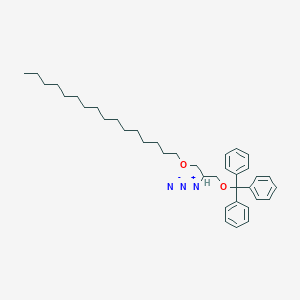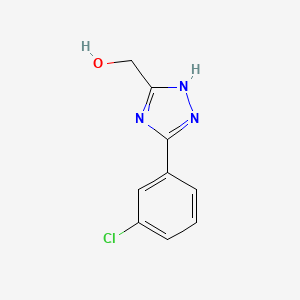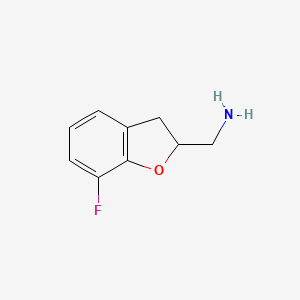
2-Chloro-8-ethyl-4-methylquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-8-ethyl-4-methylquinoline is a heterocyclic aromatic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry . The compound features a quinoline core structure with chlorine, ethyl, and methyl substituents at positions 2, 8, and 4, respectively. This unique substitution pattern imparts specific chemical and biological properties to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-8-ethyl-4-methylquinoline typically involves multi-step reactions. One common method includes the following steps :
Methanol Reaction: The initial step involves reacting the starting materials in methanol at 40°C for 7 hours.
Diphenylether Reflux: The intermediate product is then refluxed in diphenylether for 0.5 hours.
Trichlorophosphate Reflux: Finally, the compound undergoes reflux with trichlorophosphate for 3 hours to yield this compound.
Industrial Production Methods: Industrial production methods for quinoline derivatives often employ green chemistry principles to minimize environmental impact. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are commonly used .
Análisis De Reacciones Químicas
Types of Reactions: 2-Chloro-8-ethyl-4-methylquinoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted quinoline derivatives can be formed.
Oxidation Products: Oxidation can lead to the formation of quinoline N-oxides.
Reduction Products: Reduction can yield dihydroquinoline derivatives.
Aplicaciones Científicas De Investigación
2-Chloro-8-ethyl-4-methylquinoline has a wide range of applications in scientific research :
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Quinoline derivatives are known for their therapeutic potential, and this compound is investigated for its pharmacological effects.
Industry: The compound is used in the production of dyes, catalysts, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Chloro-8-ethyl-4-methylquinoline involves its interaction with specific molecular targets . The compound can inhibit enzymes or receptors by binding to their active sites, thereby modulating biological pathways. For example, quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to bacterial cell death.
Comparación Con Compuestos Similares
2-Chloro-8-ethyl-4-methylquinoline can be compared with other quinoline derivatives to highlight its uniqueness :
Similar Compounds: 2-Chloroquinoline, 8-Ethylquinoline, 4-Methylquinoline.
Uniqueness: The specific substitution pattern of chlorine, ethyl, and methyl groups in this compound imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C12H12ClN |
|---|---|
Peso molecular |
205.68 g/mol |
Nombre IUPAC |
2-chloro-8-ethyl-4-methylquinoline |
InChI |
InChI=1S/C12H12ClN/c1-3-9-5-4-6-10-8(2)7-11(13)14-12(9)10/h4-7H,3H2,1-2H3 |
Clave InChI |
DNDPHSGMDZZUIC-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C2C(=CC=C1)C(=CC(=N2)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3-(diethylamino)propyl]-2-(12-methyl-9-oxo-5-thia-1,10,11-triazatricyclo[6.4.0.02,6]dodeca-2(6),3,11-trien-10-yl)acetamide](/img/structure/B12110377.png)




![6-Phenyl-3-pyridin-3-yl-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12110410.png)
![Benzoyl chloride, 3-[[(1-methylethyl)amino]sulfonyl]-](/img/structure/B12110424.png)

![Methyl 1-[2-(furan-3-yl)ethyl]-1,2-dimethyl-2,3,4,5-tetrahydrobenzo[7]annulene-6-carboxylate](/img/structure/B12110431.png)
![1,10-Phenanthroline,2,9-bis[4-(1-methyl-1H-benzimidazol-2-yl)phenyl]-4,7-diphenyl-](/img/structure/B12110440.png)


![Methyl 6-(3,12-dihydroxy-4,4,10,13,14-pentamethyl-7,11,15-trioxo-1,2,3,5,6,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl)-2-methyl-4-oxoheptanoate](/img/structure/B12110455.png)
![2,2-dimethyl-N-[3-[(methylthio)methyl]-2-pyridyl]propionamide](/img/structure/B12110462.png)
